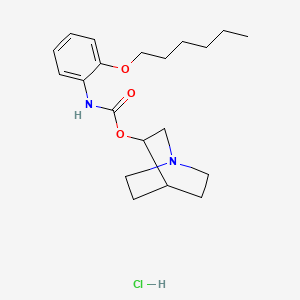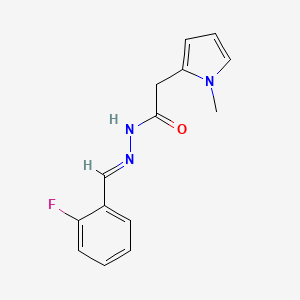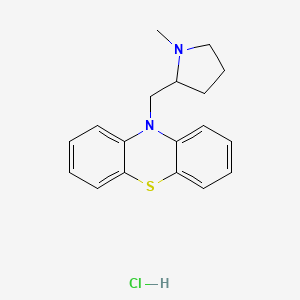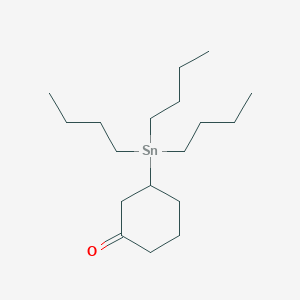
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a complex organic compound with the molecular formula C20H31ClN2O3 . This compound is notable for its unique structure, which includes a 1-azabicyclo(2.2.2)octane core, a common motif in various biologically active molecules .
Preparation Methods
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride typically involves multiple steps. One common approach is the enantioselective construction of the 1-azabicyclo(2.2.2)octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The reaction conditions usually involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry .
Chemical Reactions Analysis
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves its interaction with specific molecular targets. The 1-azabicyclo(2.2.2)octane core is known to interact with various receptors and enzymes in the body, modulating their activity . This interaction can affect several biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can be compared to other compounds with similar structures, such as:
Tropane alkaloids: These compounds also contain a bicyclic structure and exhibit similar biological activities.
Piperidine derivatives: These compounds share the nitrogen-containing heterocycle and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexyloxy group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
151643-50-4 |
|---|---|
Molecular Formula |
C20H31ClN2O3 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H30N2O3.ClH/c1-2-3-4-7-14-24-18-9-6-5-8-17(18)21-20(23)25-19-15-22-12-10-16(19)11-13-22;/h5-6,8-9,16,19H,2-4,7,10-15H2,1H3,(H,21,23);1H |
InChI Key |
RFFZPUWEZHYYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11964235.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964238.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11964247.png)


![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964282.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)




![3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964310.png)

